Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}thiophene-2-carboxylate
CAS No.:
Cat. No.: VC15140397
Molecular Formula: C14H13NO6S2
Molecular Weight: 355.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13NO6S2 |
|---|---|
| Molecular Weight | 355.4 g/mol |
| IUPAC Name | methyl 3-[(4-methoxycarbonylphenyl)sulfamoyl]thiophene-2-carboxylate |
| Standard InChI | InChI=1S/C14H13NO6S2/c1-20-13(16)9-3-5-10(6-4-9)15-23(18,19)11-7-8-22-12(11)14(17)21-2/h3-8,15H,1-2H3 |
| Standard InChI Key | OEECHWJWJGGXRJ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)NS(=O)(=O)C2=C(SC=C2)C(=O)OC |
Introduction
Synthetic Routes
The synthesis of thiophene derivatives typically involves multi-step organic reactions. Common methods include:
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Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur and a suitable diene precursor.
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Introduction of the Sulfamoyl Group: Sulfonation reactions using sulfonyl chloride reagents under basic conditions are common.
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Addition of the Methoxycarbonyl Group: Esterification reactions using methanol and a carboxylic acid derivative are employed.
For industrial production, similar synthetic routes are used but optimized for yield and purity, often utilizing continuous flow reactors and automated synthesis platforms.
Biological Activity and Applications
Thiophene derivatives are known for their diverse biological activities, including enzyme inhibition and receptor interaction. They may act as inhibitors of key enzymes involved in metabolic pathways, such as cyclooxygenases (COX) or lipoxygenases (LOX), which are critical in inflammatory responses. Additionally, thiophene compounds can exhibit antioxidant properties, protecting cells from oxidative stress.
Data Table: Comparison with Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Methyl 3-{[4-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate | C₂₁H₁₉NO₆S₂ | 445.5 g/mol | Contains a methoxycarbonyl and methylphenyl group |
| Methyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate | Not specified | Approximately 430.5 g/mol | Features a dimethylamino-substituted phenyl moiety |
| 5-(4-Fluorophenyl)-3-{[(4-methylphenyl)sulfonyl]amino}thiophene-2-carboxylic acid | C₁₈H₁₄FNO₄S₂ | Not specified | Incorporates a fluorine atom |
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